N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

PDE4 inhibition cAMP signaling 4-(substituted-phenyl)-2-pyrrolidinone

This PDE4 inhibitor features a 2-oxopyrrolidin-1-yl scaffold distinct from rolipram's catechol ether class. With MW 338.4, it is positioned for CNS studies by physicochemical criteria. Use in head-to-head SAR with analog CAS 941889-70-9 to probe para-methyl effects on PDE4B/PDE4D isoform selectivity. Patent claims improved inhibition vs rolipram. For R&D in inflammatory, neurological, and cognitive disorder models. Contact us for availability and pricing.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941957-35-3
Cat. No. B2923814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
CAS941957-35-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)25-13-19(23)21-16-8-7-15(2)18(12-16)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
InChIKeyFOXIKHBSQSSVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide (CAS 941957-35-3): Compound Identity and PDE4 Inhibitor Classification for Scientific Procurement


N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide (CAS 941957-35-3) is a synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor belonging to the 4-(substituted-phenyl)-2-pyrrolidinone structural class [1]. Its molecular formula is C20H22N2O3 with a molecular weight of 338.4 g/mol . The compound incorporates a 2-oxopyrrolidin-1-yl substituent at the meta position of a 4-methylaniline core and a 4-methylphenoxyacetamide side chain. This chemotype has been disclosed in a patent family claiming improved PDE4 inhibition relative to the archetypal inhibitor rolipram and selectivity over other PDE isoforms [1]. The compound is primarily utilized in research contexts investigating PDE4-mediated cAMP signaling pathways, with potential relevance to inflammatory, neurological, and cognitive disorders [1]. Currently available high-strength differential evidence—particularly direct head-to-head quantitative comparisons with closely related analogs—is limited in the publicly accessible literature; the evidence presented below reflects the best available data and explicitly distinguishes between established facts and class-level inferences.

Why Generic PDE4 Inhibitor Substitution Fails: Structural Differentiation of CAS 941957-35-3 for Informed Procurement


Procurement decisions for PDE4 inhibitor research tools cannot rely on broad class-level interchangeability because PDE4 inhibitors display profound variation in isoform selectivity, binding mode, potency, and pharmacokinetic profile depending on subtle structural modifications [1]. The 4-(substituted-phenyl)-2-pyrrolidinone scaffold represented by CAS 941957-35-3 is chemically and pharmacologically distinct from the catechol ether scaffold of rolipram, the benzamide scaffold of roflumilast, and the cyclohexane carboxylate scaffold of cilomilast [1][2]. Within the same pyrrolidinone subclass, even minor substituent changes—such as the presence or absence of a para-methyl group on the phenoxy ring—can shift logP, hydrogen-bonding capacity, and steric complementarity with the PDE4 catalytic pocket, potentially altering both target engagement and off-target liability [3]. Generic substitution without isoform-level and scaffold-level validation therefore risks obtaining a compound with a materially different selectivity fingerprint from the intended research tool. The quantitative evidence in Section 3 identifies the specific dimensions along which CAS 941957-35-3 can be differentiated from its closest analogs.

Quantitative Differentiation Evidence for CAS 941957-35-3: Head-to-Head and Cross-Study Comparisons with PDE4 Inhibitor Benchmarks


Scaffold-Class Comparison: 4-(Substituted-Phenyl)-2-Pyrrolidinone Derivatives Exhibit Improved PDE4 Inhibition Versus Rolipram

The patent family encompassing CAS 941957-35-3 explicitly states that 4-(substituted-phenyl)-2-pyrrolidinone compounds—the structural class to which the target compound belongs—'exhibit improved PDE4 inhibition as compared to compounds like rolipram' [1]. This claim is a class-level assertion derived from the patent disclosure. Rolipram, the archetypal PDE4 inhibitor, exhibits IC50 values of approximately 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) when assayed against recombinant human isoforms [2]. While the precise IC50 of CAS 941957-35-3 against individual PDE4 isoforms has not been publicly reported in a quantifiable format, the patent's explicit comparative claim establishes that the compound class is engineered for superior PDE4 inhibition relative to this well-characterized benchmark [1]. Users should note that this is a class-level inference; direct isoform-resolved IC50 data for CAS 941957-35-3 are not publicly available at the time of this analysis.

PDE4 inhibition cAMP signaling 4-(substituted-phenyl)-2-pyrrolidinone rolipram comparison

Direct Structural Analog Comparison: 4-Methylphenoxy vs. Unsubstituted Phenoxy Substituent Differentiation (CAS 941957-35-3 vs. CAS 941889-70-9)

The closest structural analog to CAS 941957-35-3 is N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941889-70-9) . The two compounds differ by a single para-methyl substituent on the terminal phenoxy ring: CAS 941957-35-3 bears a 4-methylphenoxy group (molecular weight 338.4 g/mol, formula C20H22N2O3), whereas CAS 941889-70-9 bears an unsubstituted phenoxy group (molecular weight 324.4 g/mol, formula C19H20N2O3) . The addition of the para-methyl group increases the molecular weight by 14 Da and is predicted to elevate the calculated logP by approximately 0.5 log units (estimated using the methylene increment method), indicative of moderately enhanced lipophilicity [1]. This lipophilicity shift may influence membrane permeability, nonspecific protein binding, and the compound's partition into lipid-rich environments. Although direct PDE4 inhibition data for both compounds are not publicly available, the para-methyl substitution pattern represents a classic medicinal chemistry strategy for modulating target binding through enhanced van der Waals contacts within hydrophobic enzyme pockets [1]. Researchers comparing these two analogs should anticipate differences in both potency and ADME behavior.

SAR structure-activity relationship phenoxy substitution logP modulation PDE4 inhibitor optimization

PDE4 Isoform Selectivity: Class-Level Evidence for Selectivity Over Non-PDE4 Isoforms Relative to Rolipram

The patent family for the 4-(substituted-phenyl)-2-pyrrolidinone class, which includes CAS 941957-35-3, claims that these compounds 'show selectivity with regard to inhibition of other classes of PDEs' beyond their improved PDE4 inhibition relative to rolipram [1]. This selectivity claim distinguishes the compound class from less selective PDE inhibitors. Rolipram itself is a selective PDE4 inhibitor but shows measurable activity at PDE4B (IC50 ≈ 130 nM) and PDE4D (IC50 ≈ 240 nM) with varying selectivity windows [2]. Roflumilast sets the benchmark for PDE4 selectivity with >1000-fold selectivity over PDE1, PDE2, PDE3, and PDE5 (PDE4 IC50 = 0.8 nM from human neutrophils) [3]. Cilomilast demonstrates 75-fold greater LPDE4 (catalytic site) vs. HPDE4 (high-affinity rolipram binding site) selectivity relative to (R)-rolipram . While isoform-resolved selectivity data for CAS 941957-35-3 are not publicly available, the patent's explicit selectivity claim relative to rolipram positions this scaffold as a potentially useful tool for experiments requiring PDE4-selective inhibition with reduced off-target PDE activity.

PDE selectivity PDE4B PDE4D off-target PDE activity rolipram selectivity profile

Molecular Property-Based Differentiation: Calculated Physicochemical Profile of CAS 941957-35-3 vs. Clinically Advanced PDE4 Inhibitors

CAS 941957-35-3 possesses a molecular weight of 338.4 g/mol, 2 hydrogen bond donors (amide NH × 2), and 3 hydrogen bond acceptors (carbonyl oxygen × 3), yielding a favorable Lipinski profile with zero violations . By comparison, roflumilast has a molecular weight of 403.4 g/mol , cilomilast has a molecular weight of 343.4 g/mol , and apremilast has a molecular weight of 460.5 g/mol . The target compound's molecular weight resides at the lower end of the clinically relevant PDE4 inhibitor range, potentially favoring improved CNS penetration when this is a desired property—noting that CNS penetration is also governed by factors beyond molecular weight alone, including polar surface area, hydrogen bonding, and transporter interactions. Rolipram's molecular weight of 275.3 g/mol is notably lower, but rolipram's catechol diether scaffold is associated with emetic side effects that have limited its clinical development . The structural divergence of CAS 941957-35-3 from rolipram's scaffold may offer a differentiated side-effect profile, though this remains a class-level inference in the absence of direct in vivo comparison data.

drug-likeness Lipinski parameters CNS MPO physicochemical profiling lead optimization

Recommended Application Scenarios for CAS 941957-35-3 Based on Differential Evidence Profile


Structure-Activity Relationship (SAR) Studies of PDE4 Inhibitor Phenoxy Substituent Effects

CAS 941957-35-3 is ideally suited for head-to-head SAR comparisons with its closest analog CAS 941889-70-9 to quantify the impact of para-methyl substitution on the terminal phenoxy ring on PDE4 inhibitory potency, isoform selectivity, and cellular activity [1]. The ΔlogP ≈ +0.5 and ΔMW = +14 Da difference provide a clean structural perturbation for probing hydrophobic pocket interactions in the PDE4 catalytic domain. Researchers should pair these two compounds in parallel PDE4B and PDE4D enzymatic assays alongside rolipram as a reference standard to establish compound-specific SAR within the 4-(substituted-phenyl)-2-pyrrolidinone series [1][2].

PDE4 Scaffold-Hopping and Chemotype Diversification Programs

For discovery programs seeking to move beyond the rolipram catechol diether chemotype—which is associated with dose-limiting emesis—CAS 941957-35-3 offers a structurally distinct entry point into the 4-(substituted-phenyl)-2-pyrrolidinone class [1]. The patent family's explicit claim of improved PDE4 inhibition relative to rolipram, combined with the scaffold's differentiated molecular architecture, supports its use as a starting point for lead optimization campaigns targeting inflammatory or neurological indications where PDE4B-sparing or PDE4D-sparing profiles may be desired [1][2].

CNS-Penetrant PDE4 Inhibitor Feasibility Assessment

With a molecular weight of 338.4 g/mol—substantially lower than roflumilast (403.4 g/mol) and apremilast (460.5 g/mol)—CAS 941957-35-3 falls within a favorable range for CNS penetration based on fundamental physicochemical criteria [3]. This property profile supports its evaluation in blood-brain barrier permeability assays and CNS disease models where PDE4 inhibition is mechanistically implicated, such as cognitive enhancement paradigms [1]. Comparative assessment alongside rolipram (MW 275.3, known CNS penetrant) and roflumilast (MW 403.4, limited CNS distribution) can help establish the scaffold's CNS drug-likeness .

PDE4 Isoform Selectivity Panel Reference Compound

The patent-based selectivity claims for the 4-(substituted-phenyl)-2-pyrrolidinone class position CAS 941957-35-3 as a candidate reference compound for PDE selectivity profiling panels [1]. When screened alongside rolipram, cilomilast (75-fold LPDE4/HPDE4 selectivity advantage), and roflumilast (>1000-fold selectivity over PDE1/2/3/5), this compound can help establish the selectivity signature of the pyrrolidinone scaffold relative to clinically benchmarked PDE4 inhibitors [2][3]. Users should note that isoform-resolved selectivity data for CAS 941957-35-3 remain to be published and should be independently generated for definitive panel qualification.

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.